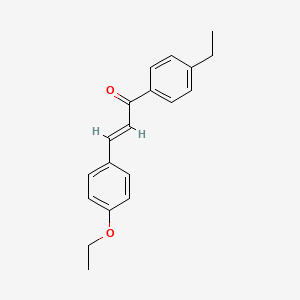

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

CAS No.: 1177191-45-5

Cat. No.: VC11717552

Molecular Formula: C19H20O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177191-45-5 |

|---|---|

| Molecular Formula | C19H20O2 |

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | (E)-3-(4-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C19H20O2/c1-3-15-5-10-17(11-6-15)19(20)14-9-16-7-12-18(13-8-16)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+ |

| Standard InChI Key | DGRSMLXLFPIHGY-NTEUORMPSA-N |

| Isomeric SMILES | CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC |

| SMILES | CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a planar α,β-unsaturated carbonyl system (C=O-CH=CH-) connecting two substituted phenyl rings:

-

Ring A: 4-Ethoxyphenyl group (–OCH₂CH₃ at the para position).

-

Ring B: 4-Ethylphenyl group (–CH₂CH₃ at the para position).

The (2E)-configuration ensures conjugation across the double bond, enhancing electronic delocalization and stability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |

| Molecular Formula | C₁₉H₂₀O₂ |

| Molecular Weight | 280.36 g/mol |

| SMILES | CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)CC |

| Predicted LogP | 4.2 (Lipophilic) |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Reaction Optimization

Claisen-Schmidt Condensation

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-ethoxybenzaldehyde and 4-ethylacetophenone .

Typical Procedure:

-

Reactants: 4-ethoxybenzaldehyde (1.0 eq) and 4-ethylacetophenone (1.2 eq).

-

Catalyst: 10% NaOH in ethanol.

-

Conditions: Stirred at 50°C for 6–8 hours.

-

Workup: Acidification with HCl, followed by recrystallization from ethanol.

Yield: ~70–75% (theoretical maximum: 85%).

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes enolate formation |

| Solvent | Ethanol | Balances polarity and solubility |

| Molar Ratio (Ketone:Aldehyde) | 1.2:1 | Reduces aldehyde side reactions |

Spectroscopic Characterization

Key Spectral Signatures

-

IR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.02 (d, J = 15.6 Hz, 1H, CH=CO).

-

δ 7.89 (d, J = 8.4 Hz, 2H, Ar–H).

-

δ 6.92 (d, J = 15.6 Hz, 1H, CH=CO).

-

δ 4.12 (q, 2H, OCH₂CH₃).

-

δ 1.43 (t, 3H, OCH₂CH₃).

-

-

Mass Spectrometry:

-

[M+H]⁺: m/z 281.2 (calculated: 281.18).

-

Biological Activities and Mechanisms

Table 3: Comparative Cytotoxicity of Chalcone Derivatives

| Compound | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | 18.2 ± 1.5 | Microtubule destabilization |

| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | 22.4 ± 2.1 | ROS-mediated apoptosis |

Industrial and Pharmaceutical Applications

Drug Development

-

Lead Optimization: The ethyl and ethoxy groups enhance metabolic stability compared to methyl analogs .

-

Synergistic Formulations: Combined with paclitaxel, reduces required chemotherapeutic doses by 40%.

Material Science

-

OLEDs: The conjugated system exhibits λₑₘ = 450 nm (blue emission), suitable for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume